molecular formula C14H13IO4S B1401527 5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate CAS No. 910629-23-1

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate

Cat. No.: B1401527
CAS No.: 910629-23-1
M. Wt: 404.22 g/mol
InChI Key: CILUAUBMRJYLHN-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate is a useful research compound. Its molecular formula is C14H13IO4S and its molecular weight is 404.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Antagonist Properties

5-Iodo-2-methoxyphenyl 4-methyl benzenesulfonate derivatives, such as SB-399885, display potent receptor antagonist properties. SB-399885 is a selective 5-HT6 receptor antagonist with high affinity for human recombinant and native 5-HT(6) receptors. It has been studied for its potential in enhancing cognitive functions in animal models, showing promise for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

2. Photodynamic Therapy

Research on benzenesulfonamide derivatives, including those with 5-Iodo-2-methoxyphenyl groups, has been conducted in the context of photodynamic therapy. These compounds are used as photosensitizers, crucial for the treatment of cancer. Their properties, such as high singlet oxygen quantum yield, make them suitable for this application, potentially offering a new avenue for cancer treatment (Pişkin et al., 2020).

3. Synthesis of Iodobenzene Derivatives

Iodobenzene derivatives, including those with 5-Iodo-2-methoxyphenyl structures, can be synthesized through various chemical reactions, such as iodine-induced intramolecular cyclization. These compounds have applications in organic synthesis and pharmaceutical development (Matsumoto et al., 2008).

4. Nonlinear Optics Applications

Certain 5-Iodo-2-methoxyphenyl benzenesulfonate salts have been studied for their potential in nonlinear optics. These materials, due to their crystal structures and molecular properties, could be useful in developing optical devices and technologies (Anwar et al., 2000).

5. Medicinal Chemistry

In medicinal chemistry, this compound derivatives, like SB-271046, are explored for their role as cognition enhancers. These compounds, being selective 5-HT6 antagonists, show potential in treating cognitive disorders, including Alzheimer's disease (Miguel-Hidalgo, 2001).

Safety and Hazards

The compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection, should be used when handling this compound .

Properties

IUPAC Name

(5-iodo-2-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO4S/c1-10-3-6-12(7-4-10)20(16,17)19-14-9-11(15)5-8-13(14)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILUAUBMRJYLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855648
Record name 5-Iodo-2-methoxyphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910629-23-1
Record name 5-Iodo-2-methoxyphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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